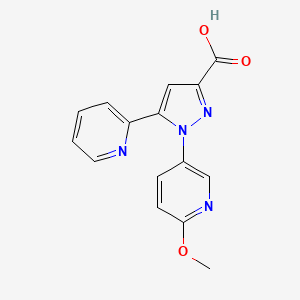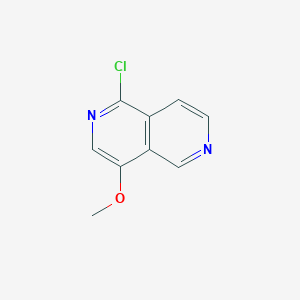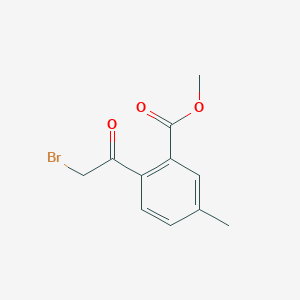
Methyl 2-(2-bromoacetyl)-5-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-bromoacetyl)-5-methylbenzoate is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a bromoacetyl group attached to a methylbenzoate core. The presence of the bromoacetyl group makes it a versatile intermediate in organic synthesis, particularly in the formation of heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-bromoacetyl)-5-methylbenzoate typically involves the bromination of methyl 2-acetyl-5-methylbenzoate. This reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions often require refluxing the mixture to ensure complete bromination .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. This includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification of the final product is achieved through distillation or recrystallization techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2-bromoacetyl)-5-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products under specific conditions.
Reduction Reactions: Reduction of the bromoacetyl group can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Reagents like primary amines, thiols, and alcohols in the presence of a base such as triethylamine or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include substituted amides, thioethers, esters, carboxylic acids, and alcohols .
Scientific Research Applications
Methyl 2-(2-bromoacetyl)-5-methylbenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-(2-bromoacetyl)-5-methylbenzoate primarily involves its role as an alkylating agent. The bromoacetyl group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can modify the structure and function of the target molecules, which is useful in various biochemical and pharmacological studies .
Comparison with Similar Compounds
Methyl 2-bromoacetate: Similar in structure but lacks the methyl group on the benzene ring.
Methyl 2-(2-bromoacetyl)benzoate: Similar but without the methyl group on the benzene ring.
Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate: Contains a hydroxyl group in addition to the bromoacetyl group.
Uniqueness: Methyl 2-(2-bromoacetyl)-5-methylbenzoate is unique due to the presence of both the bromoacetyl and methyl groups, which confer specific reactivity and properties. This makes it a valuable intermediate in the synthesis of complex molecules and in various research applications .
Properties
Molecular Formula |
C11H11BrO3 |
|---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
methyl 2-(2-bromoacetyl)-5-methylbenzoate |
InChI |
InChI=1S/C11H11BrO3/c1-7-3-4-8(10(13)6-12)9(5-7)11(14)15-2/h3-5H,6H2,1-2H3 |
InChI Key |
FWPJBZVXVJITDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CBr)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


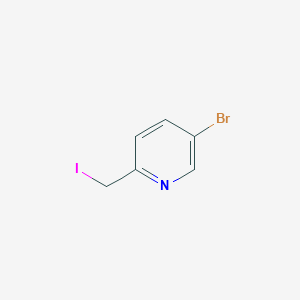
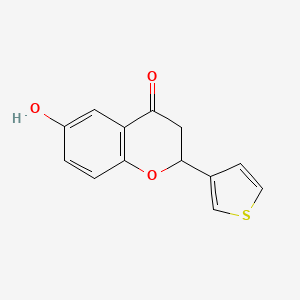
![5-cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13883262.png)
![4-chloro-2-methyl-6-[4-(trifluoromethyl)phenyl]Pyrimidine](/img/structure/B13883267.png)
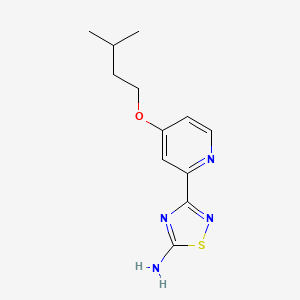
![tert-butyl N-[2-[3-[4-(4-methylanilino)piperidin-1-yl]propyl]phenyl]carbamate](/img/structure/B13883269.png)
![4-chloro-6-phenyl-2-(trifluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13883280.png)
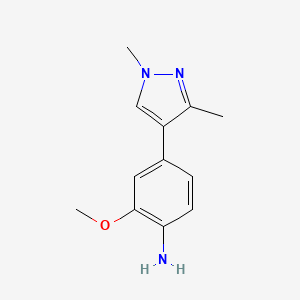
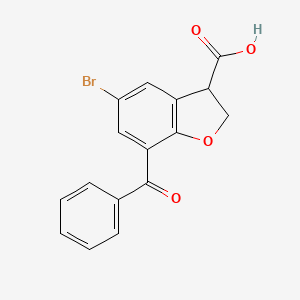
![N-(4-amino-3-hydroxy-4-oxo-1-phenylbutan-2-yl)-2-[3-(piperidin-1-ylmethyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B13883300.png)
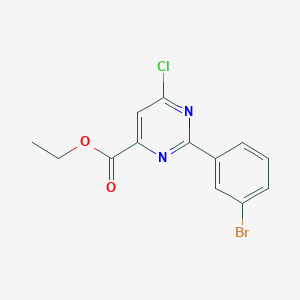
![4-chloro-5-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13883309.png)
